

Recommended working concentrations for PSB-1115 potassium salt

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Compound of Interest

Compound Name: PSB-1115 potassium salt

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Application Notes and Protocols for PSB-1115 Potassium Salt

Audience: Researchers, scientists, and drug development professionals.

Important Note: Scientific literature consistently identifies PSB-1115 as a selective adenosine A2B receptor (A2BR) antagonist, not a P2Y14 receptor antagonist.[1][2] This document provides detailed information on PSB-1115 in its validated role as an A2BR antagonist. To address the interest in P2Y14, a separate section on the P2Y14 receptor and its selective antagonist, PPTN, is included.

Part 1: PSB-1115 Potassium Salt as an Adenosine A2B Receptor Antagonist

PSB-1115 is a highly selective and water-soluble antagonist of the human A2B adenosine receptor.[1] It displays Ki values of 53.4 nM for the human A2B receptor, with high selectivity over A1, A2A, and A3 receptors.[1] It is a valuable tool for investigating the physiological and pathological roles of the A2B receptor, particularly in inflammation, pain, and cancer.[3][4]

Data Presentation: Recommended Working Concentrations for PSB-1115







The following table summarizes recommended concentrations and dosages for PSB-1115 based on published literature.



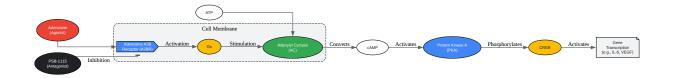
Model System	Application	Concentration / Dosage	Notes
In Vitro			
Rat Ileum/Jejunum	Inhibition of TNBS- induced acetylcholine contraction	100 μΜ	PSB-1115 inhibits the inflammation-induced contractile disturbance.[2]
Human Mast Cells	IL-4 induced pro- inflammatory effects	Not specified	Used to demonstrate the role of A2B receptors in mast cell function.
Radioligand Binding Assays	Non-specific binding control	10 μΜ	Used to determine non-specific binding in assays with A2B receptor membranes.
In Vivo			
Mouse Model of Acute Lung Injury	Attenuation of A2BAR agonist effects	Not specified	Used as a specific blocker for A2BAR to confirm agonist effects.[5]
Mouse Model of Inflammatory Pain (Formalin Test)	Analgesic effect	3 mg/kg (i.p.)	This low dose produced the maximum effect in reducing inflammatory pain.[3][6]
Rat Model of Inflammation (Carrageenan- Induced Paw Edema)	Anti-inflammatory effect	"High dose"	A high dose was shown to reduce edema formation.[4]
Mouse Model of Melanoma	Inhibition of tumor growth	Not specified	Used to demonstrate that A2B blockade



			reduces tumor growth. [4]
Mouse Model of Priapism	Therapeutic effect	Not specified (2-week infusion)	Shown to have a therapeutic effect on priapic features in mouse models.

Signaling Pathway and Experimental Workflow Diagrams

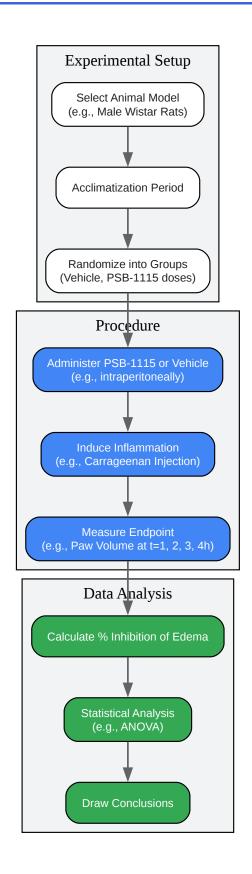
The following diagrams illustrate the A2B adenosine receptor signaling pathway and a general workflow for in vivo studies.



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A2B Adenosine Receptor Signaling Pathway.





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Workflow for In Vivo Inflammation Model.



Experimental Protocols

1. In Vivo: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory effects of compounds like PSB-1115.[4]

- Materials:
 - Male Wistar rats (180-220 g)
 - o PSB-1115 potassium salt
 - Vehicle (e.g., saline, DMSO)
 - 1% Carrageenan solution in saline
 - Plethysmometer
 - Syringes and needles for administration
- Methodology:
 - Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals overnight before the study, with water provided ad libitum.
 - Grouping: Randomly divide animals into groups (n=6-10 per group), including a vehicle control group and one or more PSB-1115 treatment groups (e.g., 3 mg/kg, 10 mg/kg).
 - Drug Administration: Administer the specified dose of PSB-1115 or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before inducing inflammation.
 - Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
 - Induction of Edema: Administer a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each animal.



- Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
- Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point compared to its baseline measurement. Determine the percentage of inhibition of edema for the PSB-1115-treated groups relative to the vehicle-treated control group.

Part 2: P2Y14 Receptor and the Selective Antagonist PPTN

While PSB-1115 targets the A2B receptor, the P2Y14 receptor is a G protein-coupled receptor activated by UDP-sugars, such as UDP-glucose. It is highly expressed in immune cells and is implicated in inflammatory responses.[7] A potent and selective antagonist for this receptor is PPTN (a 4,7-disubstituted 2-naphthoic acid derivative).[8]

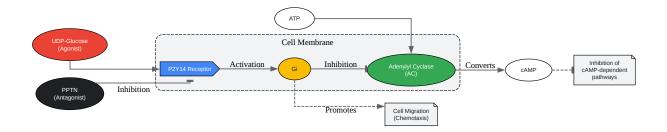
Data Presentation: Recommended Working

Concentrations for PPTN

Model System	Application	Concentration / KB	Notes
In Vitro			
C6 Glioma Cells (expressing P2Y14-R)	Inhibition of adenylyl cyclase	KB = 434 pM	PPTN acts as a competitive antagonist.[8]
Differentiated HL-60 Cells	Inhibition of UDP- glucose-promoted chemotaxis	IC50 ≈ 1-4 nM	The IC50 depends on the concentration of the agonist (UDP- glucose).[9]
Various Cell Lines (P2Y1, P2Y2, etc.)	Selectivity testing	1 μΜ	At 1 µM, PPTN shows no agonist or antagonist effect at other P2Y receptors. [8]

P2Y14 Receptor Signaling Pathway Diagram





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P2Y14 Receptor Signaling Pathway.

Experimental Protocols

1. In Vitro: Chemotaxis Assay

This protocol assesses the ability of a P2Y14 antagonist like PPTN to block agonist-induced cell migration.[7][8]

- Materials:
 - HL-60 cells (differentiated into a neutrophil-like phenotype) or freshly isolated human neutrophils.
 - PPTN
 - UDP-glucose (agonist)
 - \circ Boyden chamber or other transwell migration system (e.g., 96-well format with 5 μ m pore size).
 - Assay medium (e.g., RPMI with 0.1% BSA).
 - Cell counting solution or fluorescence-based detection system.



· Methodology:

- Cell Preparation: Culture and differentiate HL-60 cells as required, or isolate neutrophils from fresh human blood. Resuspend cells in assay medium at a defined concentration (e.g., 1x106 cells/mL).
- \circ Antagonist Incubation: Pre-incubate the cell suspension with various concentrations of PPTN (e.g., 0.1 nM to 1 μ M) or vehicle for 15-30 minutes at 37°C.

Assay Setup:

- Add assay medium containing the chemoattractant (e.g., 10 μM UDP-glucose) to the lower chamber of the Boyden or transwell plate.
- Add a negative control (medium only) and a positive control (e.g., fMetLeuPhe) to separate wells.
- Place the transwell insert into the wells.
- Add the pre-incubated cell suspension (containing PPTN or vehicle) to the top chamber (the insert).
- Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow migration (e.g., 60-90 minutes).
- Quantification of Migration:
 - Carefully remove the insert.
 - Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
 - Stain the migrated cells on the bottom surface of the membrane (e.g., with DAPI or crystal violet) or quantify the number of cells that have migrated into the lower chamber using a cell counter or a fluorescence plate reader (if using fluorescently labeled cells).
- Data Analysis: Calculate the number of migrated cells for each condition. Determine the
 IC50 value for PPTN by plotting the percentage inhibition of chemotaxis against the log



concentration of the antagonist.

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